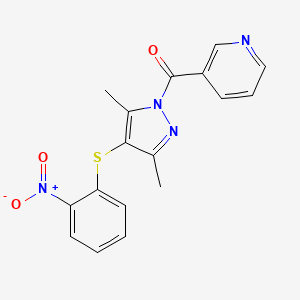

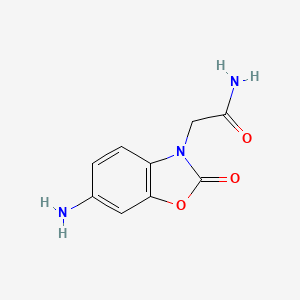

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Biological Activities

A study highlighted the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds with structural similarities to the mentioned chemical. These derivatives demonstrated significant anti-inflammatory and antibacterial activities. The synthesis method provided higher yields, was environmentally friendly, and required less reaction time compared to conventional methods. This approach underscores the potential of such compounds in developing anti-inflammatory and antibacterial agents (P. Ravula et al., 2016).

Corrosion Inhibition

Another study focused on the green synthesis of pyrazolo-pyridine derivatives to evaluate their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study found that certain derivatives show high inhibition efficiency, suggesting the application of these compounds in industrial corrosion protection processes (P. Dohare et al., 2018).

Antimicrobial and Antioxidant Activities

Research into tri-substituted pyrazoles showed that such compounds have notable antibacterial and antioxidant activities. The study included synthesis, characterization, and evaluation of these activities, indicating the potential of these derivatives in medicinal chemistry for developing new therapeutic agents (Golea Lynda, 2021).

Molecular Docking and Drug Design

A study explored the synthesis and molecular docking analysis of substituted pyrazoles, evaluating their antibacterial and antioxidant activities. This research emphasizes the role of computational tools in understanding the interaction mechanisms of such compounds with biological targets, aiding in the design of drugs with improved efficacy (Golea Lynda, 2021).

Catalytic and Antimicrobial Applications

Investigations into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed their potential as antimicrobial and anticancer agents. This study highlights the diverse applications of pyrazole derivatives in pharmaceutical research, showing promise for the development of new treatments (H. Hafez et al., 2016).

Eigenschaften

IUPAC Name |

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-11-16(25-15-8-4-3-7-14(15)21(23)24)12(2)20(19-11)17(22)13-6-5-9-18-10-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVURCAQVLGGLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)